molecular formula C20H19FN2O2S B2386798 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide CAS No. 946375-69-5

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B2386798
CAS No.: 946375-69-5
M. Wt: 370.44
InChI Key: YUSMRUPGUYHOPR-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 1,3-thiazole core substituted with a 3-fluorophenyl group and an ethyl linker to the acetamide moiety. The acetamide side chain is further modified with a 4-methylphenoxy group. Its molecular formula is C₂₁H₂₀FN₃O₂S, with a molecular weight of 397.47 g/mol. The compound’s design leverages fluorine and methyl substituents to enhance metabolic stability and target selectivity .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-14-5-7-18(8-6-14)25-12-19(24)22-10-9-17-13-26-20(23-17)15-3-2-4-16(21)11-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSMRUPGUYHOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide has several notable applications in scientific research:

Medicinal Chemistry

  • Antimicrobial Activity : Compounds with thiazole rings have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits antifungal activity against strains such as Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations comparable to standard antifungal agents like ketoconazole.
  • Anticancer Properties : Studies on similar thiazole derivatives show promising anticancer activity. For instance, certain analogs have been reported to induce apoptosis and cell cycle arrest in cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The presence of electron-donating groups on the phenyl ring correlates with enhanced activity against these cancer cells.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays due to its thiazole moiety. Its mechanism of action may involve:

  • Enzyme Inhibition : Binding to active sites of specific enzymes, potentially modulating their activity.
  • Receptor Interaction : Acting as an agonist or antagonist at various receptors, influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.

Industrial Applications

Beyond medicinal uses, this compound can be explored in developing new materials with specific properties. Its unique structure allows for potential applications in:

  • Polymer Development : Enhancing the properties of polymers through functionalization.
  • Dyes and Pigments : Utilizing its chemical characteristics to create novel dyes with improved stability and colorfastness.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive molecules, including beta-3 adrenergic agonists, acetylcholinesterase inhibitors, and enzyme ligands. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity Reference
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide 3-fluorophenyl-thiazole, 4-methylphenoxyacetamide 397.47 Undisclosed (structural analogs suggest enzyme/receptor modulation)
Mirabegron 2-amino-thiazole, hydroxyethylamino-phenylacetamide 396.51 Beta-3 adrenergic agonist (overactive bladder treatment)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-ethoxybenzamide 4-chlorophenyl-thiazole, ethoxybenzamide 386.9 Undisclosed (screened for unknown targets)
N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide 3-fluoroanilino-thiazole, phenylacetamide 327.38 Ligand in crystallographic studies (PDB: 4CJ)
FTBU-1 3-fluorophenylethyl, thiazol-benzimidazole urea 408.43 Synthetic intermediate (biological activity not reported)
2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide 3-fluorophenylethyl, dioxoquinazoline-acetamide 341.33 Acetylcholinesterase inhibitor (ZINC08993868)

Key Differences and Implications

Substituent Effects on Bioactivity The 3-fluorophenyl group in the target compound enhances electronegativity and may improve binding to hydrophobic enzyme pockets compared to Mirabegron’s 2-amino-thiazole group, which is critical for beta-3 adrenergic receptor activation .

Enzyme vs. Receptor Targeting

  • Mirabegron’s efficacy as a beta-3 agonist is well-documented , whereas the target compound’s structural similarity to acetylcholinesterase inhibitors (e.g., compound 9 in ) suggests alternative mechanisms .

Synthetic Accessibility The target compound’s synthesis likely follows routes similar to ’s analogs, involving thiazole ring formation via Hantzsch synthesis and subsequent acetamide coupling . In contrast, Mirabegron requires stereoselective synthesis of its (R)-hydroxyethylamino group .

Research Findings and Gaps

  • Pharmacological Data: No direct studies on the target compound’s activity are cited in the evidence.
  • Therapeutic Potential: Structural parallels to Mirabegron imply possible applications in urinary disorders, but the phenoxy group may redirect activity toward anti-inflammatory or CNS targets.

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorinated phenyl group, and an acetamide moiety. Its molecular formula is C19H20FN2O3SC_{19}H_{20}FN_2O_3S with a molecular weight of approximately 374.44 g/mol. The presence of the thiazole ring is crucial for its biological activity, as it often enhances the interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In particular, thiazole derivatives have been shown to possess antifungal activity against various strains of fungi. For instance, studies have reported that thiazole-based compounds can effectively inhibit the growth of Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .

Anticancer Properties

Thiazole derivatives have also demonstrated promising anticancer activity. A study on similar compounds indicated that certain thiazole analogs exhibit cytotoxic effects on cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest . The presence of electron-donating groups on the phenyl ring has been correlated with enhanced activity against these cancer cell lines .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorophenyl Group : This step often involves electrophilic aromatic substitution or similar reactions.
  • Acetamide Formation : The final step usually involves coupling the thiazole derivative with an acetamide.

These synthetic routes can be optimized for yield and purity using various techniques such as high-throughput screening .

Case Studies

  • Antifungal Activity : A recent study synthesized a series of thiazole derivatives and evaluated their antifungal activity using the EUCAST protocol. Compounds similar to this compound showed promising results against Candida species, indicating potential for therapeutic applications in treating fungal infections .
  • Anticancer Activity : Another investigation focused on a range of thiazole derivatives demonstrated that specific modifications in the structure could lead to enhanced cytotoxicity against various cancer cell lines. The study highlighted that compounds with both thiazole and phenyl moieties exhibited significant growth inhibition, suggesting a strong structure-activity relationship .

Data Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound 1AntifungalCandida albicans1.23 μg/mL
Compound 2AnticancerHT-291.61 μg/mL
Compound 3AnticancerJurkat1.98 μg/mL

Q & A

Q. How can researchers interpret complex NMR spectra for novel derivatives with overlapping signals?

  • Strategies :
  • Shimming Optimization : Ensure high field homogeneity for resolution of aromatic protons.
  • Selective Decoupling : Suppress coupling between thiazole protons and adjacent CH2 groups.
  • Dynamic NMR : Perform variable-temperature experiments to separate broadened signals from conformational exchange .

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